![molecular formula C18H23N3O5 B303499 Methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B303499.png)
Methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MHPB and has a molecular formula of C23H28N4O6. MHPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for research in various fields such as pharmacology, drug discovery, and neuroscience.
作用機序
The mechanism of action of MHPB is not fully understood, but it is believed to target specific receptors in the body. MHPB has been shown to bind to the sigma-1 receptor, which is involved in a range of physiological processes such as pain perception, mood regulation, and neuroprotection. MHPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MHPB has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MHPB can inhibit the proliferation of cancer cells and induce apoptosis. MHPB has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain. In addition, MHPB has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines.
実験室実験の利点と制限
One of the main advantages of using MHPB in lab experiments is its ability to target specific receptors and exhibit a range of biochemical and physiological effects. This makes it a promising candidate for drug discovery and research in various fields. However, one of the limitations of using MHPB is its complex synthesis process, which requires expertise in organic chemistry. In addition, the mechanism of action of MHPB is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MHPB. One potential area of research is the development of new drugs based on the properties of MHPB. MHPB has been shown to exhibit a range of properties that make it a promising candidate for drug discovery, and further research could lead to the development of new drugs for a range of diseases. Another potential area of research is the elucidation of the mechanism of action of MHPB. A better understanding of the mechanism of action could lead to the development of more effective drugs and a better understanding of the physiological processes involved. Finally, further research could be conducted on the biochemical and physiological effects of MHPB, particularly in the areas of neuroprotection and anti-inflammatory effects.
合成法
The synthesis of MHPB involves the reaction of 4-bromomethylbenzoic acid with N-Boc-piperazine in the presence of triethylamine. The resulting intermediate is then reacted with 2,5-dioxopyrrolidine-1-amine and 2-hydroxyethylamine to yield the final product, MHPB. The synthesis of MHPB is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
MHPB has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of pharmacology, where MHPB has been shown to exhibit a range of properties that make it a promising candidate for drug discovery. MHPB has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs.
特性
製品名 |
Methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
|---|---|
分子式 |
C18H23N3O5 |
分子量 |
361.4 g/mol |
IUPAC名 |
methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H23N3O5/c1-26-18(25)13-2-4-14(5-3-13)21-16(23)12-15(17(21)24)20-8-6-19(7-9-20)10-11-22/h2-5,15,22H,6-12H2,1H3 |
InChIキー |
OINAWTGRAOZLJY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO |
正規SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)


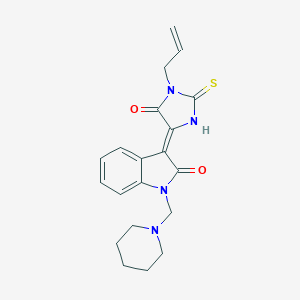
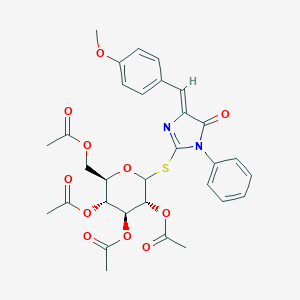
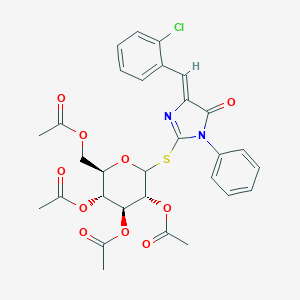
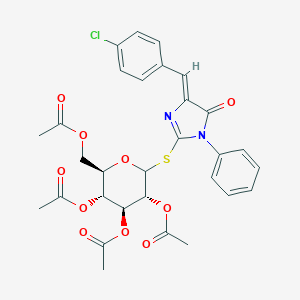

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
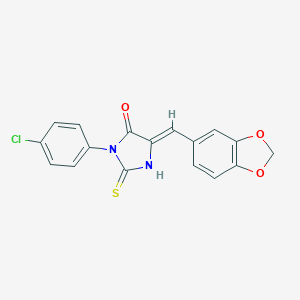
![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)